molecular formula C20H23N7O3 B2996803 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1005293-29-7

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No. B2996803
CAS RN: 1005293-29-7
M. Wt: 409.45
InChI Key: LGAHBZXPTFMZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . Pyrazines and pyridazines fused to 1,2,3-triazoles are a set of heterocycles obtained through a variety of synthetic routes . They have been used in medicinal chemistry for various purposes such as c-Met inhibition or GABA A modulating activity .


Synthesis Analysis

The synthesis of these heterocyclic ring systems typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,3-triazolo[4,5-d]pyrimidine core. This core is isoelectronic with that of purines, and depending on the choice of substituents, it has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The compound has shown potential in various biological applications. For instance, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported as potent USP28 inhibitors . They have also shown potential as anti-proliferative agents against gastric cancer .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research has explored the synthesis of novel triazole derivatives, including compounds related to the specified chemical, for their antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

5-HT2 Antagonist Activity

  • Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the compound , have been synthesized and tested for 5-HT2 and alpha 1 receptor antagonist activity. These studies contribute to understanding the pharmacological properties of triazole derivatives (Watanabe et al., 1992).

Medical Imaging Applications

  • Derivatives similar to the specified chemical have been developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This is particularly significant in the context of neurological disorders and could contribute to advanced diagnostic techniques (Zhou et al., 2014).

Synthesis of Novel Compounds

  • The synthesis of new compounds, including those related to the specified molecule, has been a significant area of research. These compounds are often evaluated for their potential biological activities and applications in various therapeutic areas (Abu‐Hashem et al., 2020).

Biological Activity Evaluation

  • Several studies have synthesized and evaluated the biological activities of compounds similar to the specified chemical. These activities include potential antihypertensive, antibacterial, and anti-inflammatory effects, which are significant for drug discovery and development (Bayomi et al., 1999).

Inhibitors of Tubulin Polymerization

  • Research into the development of inhibitors of tubulin polymerization has included compounds structurally related to the specified chemical. These studies contribute to the field of cancer research and the development of novel anticancer drugs (Prinz et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . This suggests that the compound may interact with its targets through hydrogen bonding, given the hydrogen bond accepting and donating characteristics of its core structure .

Biochemical Pathways

For instance, it may inhibit enzymes involved in cancer progression , or it may interact with receptors involved in inflammation and pain perception .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies typically involve the assessment of absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the bioavailability of a drug.

Result of Action

Similar compounds have been found to exhibit potent antiproliferative activity, suggesting that this compound may inhibit cell growth or induce cell death . Additionally, the compound may exert antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3/c1-29-15-5-2-4-14(12-15)27-19-17(23-24-27)18(21-13-22-19)25-7-9-26(10-8-25)20(28)16-6-3-11-30-16/h2,4-5,12-13,16H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAHBZXPTFMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.